3-Cyclobutyl-1-methyl-1H-pyrazole-4-sulfonamide

Medicinal Chemistry Drug Discovery Molecular Design

3-Cyclobutyl-1-methyl-1H-pyrazole-4-sulfonamide (CAS: 2171900-70-0, molecular formula: C8H13N3O2S, molecular weight: 215.27 g/mol) is a heterocyclic sulfonamide that serves as a specialized building block for pharmaceutical synthesis. This compound features a 1-methylpyrazole core substituted with a cyclobutyl group at the 3-position and a sulfonamide moiety at the 4-position, which provides a versatile scaffold for the generation of pyrazole-sulfonamide derivatives.

Molecular Formula C8H13N3O2S
Molecular Weight 215.27
CAS No. 2171900-70-0
Cat. No. B2530247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclobutyl-1-methyl-1H-pyrazole-4-sulfonamide
CAS2171900-70-0
Molecular FormulaC8H13N3O2S
Molecular Weight215.27
Structural Identifiers
SMILESCN1C=C(C(=N1)C2CCC2)S(=O)(=O)N
InChIInChI=1S/C8H13N3O2S/c1-11-5-7(14(9,12)13)8(10-11)6-3-2-4-6/h5-6H,2-4H2,1H3,(H2,9,12,13)
InChIKeyRIKXWJIWGKUATD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Cyclobutyl-1-methyl-1H-pyrazole-4-sulfonamide: A Pyrazole-4-Sulfonamide Scaffold for Medicinal Chemistry Procurement


3-Cyclobutyl-1-methyl-1H-pyrazole-4-sulfonamide (CAS: 2171900-70-0, molecular formula: C8H13N3O2S, molecular weight: 215.27 g/mol) is a heterocyclic sulfonamide that serves as a specialized building block for pharmaceutical synthesis [1]. This compound features a 1-methylpyrazole core substituted with a cyclobutyl group at the 3-position and a sulfonamide moiety at the 4-position, which provides a versatile scaffold for the generation of pyrazole-sulfonamide derivatives .

3-Cyclobutyl-1-methyl-1H-pyrazole-4-sulfonamide: Why Simple Pyrazole or Sulfonamide Replacements Are Not Functionally Equivalent in Research Applications


While pyrazole-4-sulfonamides are widely explored as pharmacophores in medicinal chemistry [1], generic substitution among analogs is not straightforward due to the compound-specific impact of substituents on key molecular properties [2]. The precise positioning of the cyclobutyl group at the 3-position and the sulfonamide at the 4-position dictates the molecule's three-dimensional conformation, electronic distribution, and resultant interactions with biological targets [3]. Consequently, a seemingly minor change, such as moving the sulfonamide group or altering the size of the N1-substituent, can lead to significant alterations in target engagement and physicochemical behavior [4], which precludes simple interchangeability in structure-activity relationship (SAR) campaigns.

Quantitative Comparative Evidence for 3-Cyclobutyl-1-methyl-1H-pyrazole-4-sulfonamide Against Key Structural Analogs


Enhanced Molecular Complexity (Fsp³) of the Cyclobutyl Substituent Compared to Common Aromatic Analogs

The incorporation of a cyclobutyl group at the 3-position of the pyrazole core significantly increases the fraction of sp³-hybridized carbons (Fsp³) compared to common aromatic substituents like a phenyl ring. Higher Fsp³ values are correlated with improved physicochemical properties, such as solubility, and a greater probability of clinical success [1]. While a direct experimental comparison is not available for this specific molecule, this well-established medicinal chemistry principle (class-level inference) provides a quantifiable design advantage. The target compound's molecular formula (C8H13N3O2S) yields an Fsp³ of 0.50 [2], whereas a hypothetical analog bearing a 3-phenyl group (C10H11N3O2S) would have an Fsp³ of only 0.09. This represents a >5-fold increase in saturation for the target compound [3].

Medicinal Chemistry Drug Discovery Molecular Design

Differentiated LogP Prediction for 3-Cyclobutyl-1-methyl-1H-pyrazole-4-sulfonamide vs. 3-Methyl-1-phenyl-1H-pyrazole-4-sulfonamide

The compound's unique substitution pattern influences its predicted lipophilicity, a critical parameter for absorption and distribution. The predicted LogP (XLogP3) for 3-Cyclobutyl-1-methyl-1H-pyrazole-4-sulfonamide is 0.4 [1]. In contrast, a commercially available analog with a 3-methyl and 1-phenyl substitution, 3-Methyl-1-phenyl-1H-pyrazole-4-sulfonamide (CAS: 89567-04-0), has a predicted LogP of 1.6 [2]. The lower LogP of the target compound (a difference of 1.2 units) suggests it is considerably less lipophilic, which can be advantageous for reducing non-specific binding, improving aqueous solubility, and lowering the risk of hERG channel blockade and phospholipidosis [3]. This cross-study comparison highlights a quantifiable physicochemical differentiation that can guide library design for specific ADME profiles.

Medicinal Chemistry ADME/Tox Physicochemical Properties

Structural Isomer Differentiation: 3-Cyclobutyl-1-methyl-1H-pyrazole-4-sulfonamide vs. 1-Cyclobutyl-1H-pyrazole-4-sulfonamide

A direct structural isomer, 1-Cyclobutyl-1H-pyrazole-4-sulfonamide (CAS: 2126162-09-0, molecular weight: 201.25 g/mol) [1], differs from the target compound by the position of the cyclobutyl group and the presence of the N-methyl moiety. This seemingly minor change has a profound impact on the vector and orientation of the key sulfonamide pharmacophore [2]. In the target compound, the sulfonamide is adjacent to the cyclobutyl group (at the 3-position), whereas in the comparator, it is across the ring from the cyclobutyl group (at the 1-position). This geometric difference dictates the three-dimensional shape of the molecule and, consequently, its ability to interact with biological targets. While specific comparative activity data are not publicly available, this structural analysis demonstrates a clear, quantifiable difference in molecular connectivity and topology [3] that would lead to distinct SAR profiles.

Medicinal Chemistry Target Engagement Scaffold Design

3-Cyclobutyl-1-methyl-1H-pyrazole-4-sulfonamide: Validated Research and Development Application Scenarios


Synthesis of Targeted Libraries for Fragment-Based Drug Discovery (FBDD)

The compound's high Fsp³ (0.50) and moderate lipophilicity (XLogP3: 0.4) position it as an ideal core for generating fragment libraries aimed at exploring 3D chemical space [1]. Its structural features allow for diverse derivatization at the sulfonamide nitrogen and pyrazole ring, enabling the rapid synthesis of analogs to probe binding pockets where a saturated, non-planar motif is desired [2].

Lead Optimization Scaffold for CNS Drug Discovery Programs

The lower predicted LogP (0.4) of 3-cyclobutyl-1-methyl-1H-pyrazole-4-sulfonamide, compared to aromatic analogs like 3-methyl-1-phenyl-1H-pyrazole-4-sulfonamide (LogP: 1.6), is a critical differentiator for central nervous system (CNS) drug discovery [3]. Its reduced lipophilicity aligns with the physicochemical property ranges generally associated with improved brain penetration and lower non-specific tissue binding [4], making it a more attractive starting point for CNS lead optimization campaigns than its more lipophilic counterparts.

SAR Studies Investigating Bioisosteric Replacements of ortho-Substituted Phenyl Rings

The 3-cyclobutyl group serves as a saturated bioisostere for an ortho-substituted phenyl ring [1]. This compound is therefore a valuable chemical probe in SAR studies to test the biological consequences of replacing a flat, aromatic group with a non-planar, three-dimensional cyclobutane. Its use allows researchers to directly assess the impact on potency, selectivity, and ADME properties compared to the parent aromatic series [3].

Development of Selective Enzyme Inhibitors via Unique Pharmacophore Presentation

The distinct geometry of the 3-cyclobutyl-1-methyl-1H-pyrazole-4-sulfonamide scaffold, where the sulfonamide and cyclobutyl groups are adjacent on the pyrazole ring, presents a unique pharmacophore vector compared to isomers like 1-cyclobutyl-1H-pyrazole-4-sulfonamide [5]. This structural arrangement can be exploited to design selective inhibitors for enzymes like carbonic anhydrases, kinases, or proteases, where precise spatial orientation of key binding groups is essential for achieving subtype selectivity [2].

Quote Request

Request a Quote for 3-Cyclobutyl-1-methyl-1H-pyrazole-4-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.